1-Hydroxyheptan-2-one
Overview
Description
1-Hydroxyheptan-2-one is an organic compound with the molecular formula C₇H₁₄O₂. It is a ketone with a hydroxyl group attached to the second carbon atom. This compound is known for its distinctive banana-like, fruity odor and is only slightly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyheptan-2-one can be synthesized through various methods. One common approach involves the oxidation of heptan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 1-chloroheptan-2-one in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptan-2-one. This process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid.
Reduction: It can be reduced to form heptan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Heptanoic acid.
Reduction: Heptan-2-ol.
Substitution: Various substituted heptanones depending on the reagent used.
Scientific Research Applications
1-Hydroxyheptan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its role in the metabolic pathways of certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor
Mechanism of Action
The mechanism of action of 1-Hydroxyheptan-2-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Hydroxybutan-2-one: A primary alpha-hydroxy ketone with similar reactivity but a shorter carbon chain.
2-Heptanone: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Uniqueness: 1-Hydroxyheptan-2-one’s unique combination of a hydroxyl group and a ketone group on a seven-carbon chain makes it a versatile compound in both synthetic and industrial applications. Its distinctive odor also sets it apart from other similar compounds.
Properties
IUPAC Name |
1-hydroxyheptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFVEWTCYWKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507055 | |
Record name | 1-Hydroxyheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-01-4 | |
Record name | 1-Hydroxyheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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